N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
N,6-Dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. Key structural attributes include:
- A methyl group at C3, enhancing steric bulk and hydrophobicity.
- A carboxamide at C4, enabling hydrogen-bonding interactions critical for target binding.
This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties in drug discovery, particularly in therapeutic areas like infectious diseases or oncology.
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N,6-dicyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-7-12-10(13(18)15-9-4-5-9)6-11(8-2-3-8)16-14(12)19-17-7/h6,8-9H,2-5H2,1H3,(H,15,18) |
InChI Key |
SHMNYAWUHBNJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminoisoxazoles with diethyl 2-oxosuccinate in the presence of trifluoroacetic acid. This reaction forms diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates, which undergo cyclization in the presence of sodium ethoxide in alcohol to yield ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates . The ester hydrolysis of these intermediates provides the respective carboxylic acids, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the isoxazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted isoxazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as antibacterial or antitumor activity .
Comparison with Similar Compounds
Isoxazolo[5,4-b]pyridine vs. Pyrazolo[5,4-b]pyridine
- Target Compound : The isoxazolo core contains one oxygen and one nitrogen atom, influencing electronic distribution and metabolic pathways .
- Pyrazolo[5,4-b]pyridine Analogs : Pyrazole cores (two adjacent nitrogen atoms) exhibit distinct hydrogen-bonding capabilities and metabolic stability. For example, 1-tert-Butyl-6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methyl-pyrazolo[5,4-b]pyridine-4-carboxamide () demonstrated antimalarial activity, suggesting the pyrazole core may enhance target engagement in certain contexts .
Substituent Analysis
Table 1: Substituent Comparison at Key Positions
Key Observations:
- This impacts solubility and target affinity .
- C6 Substituents : Cyclopropyl groups (target, ) enhance metabolic stability compared to methylthio () or phenyl groups ().
Physicochemical and Spectroscopic Properties
Table 2: Physical Data Comparison
- Carboxamide vs.
- Spectroscopic Signatures : The absence of nitrile (CN) or thioether (CH₃S) peaks in the target distinguishes it from .
Biological Activity
N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique isoxazole and pyridine scaffold, which contributes to its biological activity. The molecular formula is CHNO, and it possesses a molecular weight of approximately 229.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound acts as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound has shown inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. In vitro studies report IC values of 0.36 µM and 1.8 µM for CDK2 and CDK9, respectively .
- Antitumor Activity : Its ability to inhibit cell proliferation has been demonstrated in various human tumor cell lines such as HeLa and HCT116. The compound exhibits selective antiproliferative effects, making it a candidate for cancer therapy .
Research Findings
Several studies have investigated the biological activity of this compound. Below are key findings summarized from diverse sources:
Case Studies
Case Study 1: Antitumor Efficacy
In a preclinical model using MV4-11 human tumor xenografts, this compound was administered orally and resulted in significant tumor growth inhibition compared to control groups. This suggests its potential utility in treating acute myeloid leukemia (AML) .
Case Study 2: Selectivity Profile
A scaffold alteration using the isoxazole-pyridine core led to a compound that exhibited an extraordinary selectivity profile against CDK2 over CDK9 by a factor of 265-fold. This selectivity could minimize side effects associated with broader-spectrum kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
